molecular formula C13H19NO5 B14185101 N,4-dimethoxy-2-(methoxymethoxy)-N,6-dimethylbenzamide CAS No. 923017-38-3

N,4-dimethoxy-2-(methoxymethoxy)-N,6-dimethylbenzamide

Katalognummer: B14185101
CAS-Nummer: 923017-38-3
Molekulargewicht: 269.29 g/mol
InChI-Schlüssel: VBRQCQBALYJHAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,4-dimethoxy-2-(methoxymethoxy)-N,6-dimethylbenzamide is a chemical compound with the molecular formula C13H19NO5. It is a benzamide derivative characterized by the presence of methoxy and methoxymethoxy groups on the benzene ring, as well as dimethyl substitutions on the nitrogen and benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethoxy-2-(methoxymethoxy)-N,6-dimethylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-2-(methoxymethoxy)benzoic acid and N,N-dimethylamine.

    Esterification: The carboxylic acid group of 4-methoxy-2-(methoxymethoxy)benzoic acid is first converted to an ester using a suitable reagent like methanol and a catalyst such as sulfuric acid.

    Amidation: The ester is then reacted with N,N-dimethylamine under controlled conditions to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N,4-dimethoxy-2-(methoxymethoxy)-N,6-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy and methoxymethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide).

Major Products Formed

    Oxidation: Formation of 4-methoxy-2-(methoxymethoxy)benzoic acid.

    Reduction: Formation of N,4-dimethoxy-2-(methoxymethoxy)-N,6-dimethylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N,4-dimethoxy-2-(methoxymethoxy)-N,6-dimethylbenzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,4-dimethoxy-2-(methoxymethoxy)-N,6-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-methoxy-2-(methoxymethoxy)benzoic acid: A related compound with similar functional groups but lacking the dimethyl substitutions.

    N,N-dimethyl-4-methoxybenzamide: Another benzamide derivative with different substitution patterns.

Uniqueness

N,4-dimethoxy-2-(methoxymethoxy)-N,6-dimethylbenzamide is unique due to its specific combination of methoxy, methoxymethoxy, and dimethyl groups, which confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

923017-38-3

Molekularformel

C13H19NO5

Molekulargewicht

269.29 g/mol

IUPAC-Name

N,4-dimethoxy-2-(methoxymethoxy)-N,6-dimethylbenzamide

InChI

InChI=1S/C13H19NO5/c1-9-6-10(17-4)7-11(19-8-16-3)12(9)13(15)14(2)18-5/h6-7H,8H2,1-5H3

InChI-Schlüssel

VBRQCQBALYJHAC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1C(=O)N(C)OC)OCOC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.